An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate
An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its fusion with a dioxolo ring system, as seen in Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate, presents a unique heterocyclic scaffold with significant potential for further functionalization in drug discovery and materials science. This technical guide, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical characteristics of this compound. We will explore its structural attributes, spectral signature, and key properties, providing a foundational understanding for researchers aiming to leverage this molecule in their synthetic and developmental endeavors. It is important to note that while this compound is available commercially as a building block, detailed characterization data in peer-reviewed literature is sparse. Therefore, this guide synthesizes available information and draws logical inferences from closely related structural analogs to provide a comprehensive profile.
Molecular Identity and Structural Elucidation
At its core, Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a polysubstituted aromatic heterocycle. A fundamental aspect of its characterization lies in confirming its molecular identity through various analytical techniques.
Fundamental Properties
A summary of the fundamental properties of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is presented in Table 1. This data is essential for accurate reagent measurements and for the interpretation of subsequent analytical data.
| Property | Value | Source |
| IUPAC Name | Ethyl 8-chloro-[3][4]dioxolo[4,5-g]quinoline-7-carboxylate | N/A |
| CAS Number | 26893-17-4 | [5] |
| Molecular Formula | C₁₃H₁₀ClNO₄ | [5] |
| Molecular Weight | 279.68 g/mol | [5] |
| Purity | ≥97% | [5] |
Molecular Structure
The structural framework of this molecule, which dictates its chemical behavior and potential biological activity, is illustrated in the diagram below.
Caption: A plausible multi-step synthesis pathway.
This proposed pathway leverages well-established named reactions in heterocyclic chemistry. The Gould-Jacobs reaction is a classic method for constructing the quinoline core. Subsequent chlorination, formation of the methylenedioxy bridge (dioxolo ring), and final esterification would lead to the target compound. The choice of specific reagents and reaction conditions would require experimental optimization.
Chemical Reactivity
The reactivity of Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is governed by its constituent functional groups:
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Ester Group: The ethyl ester at the 7-position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.
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Chloro Group: The chlorine atom at the 8-position is on an electron-rich aromatic ring, making it amenable to nucleophilic aromatic substitution, allowing for the introduction of a variety of other functional groups.
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Dioxoloquinoline Core: The fused aromatic system can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.
Physicochemical Properties
A thorough understanding of the physicochemical properties is crucial for handling, formulation, and predicting the behavior of the compound in various experimental settings.
Melting Point
An experimentally determined melting point for this specific compound is not available in the cited literature. However, for a structurally similar compound, 7,8-dichloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester , a melting point of 288-290 °C has been reported. [1]Given the structural differences, particularly the presence of the dioxolo group instead of a second chloro substituent and a quinolone core, this value should be considered a rough estimate, and experimental determination is recommended for any application where this property is critical.
Solubility
Precise solubility data in various solvents has not been published. However, based on its molecular structure, a qualitative solubility profile can be predicted:
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Polar Aprotic Solvents: Expected to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for NMR analysis of similar compounds. [1]* Chlorinated Solvents: Likely to show good solubility in dichloromethane and chloroform.
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Ethers and Esters: Moderate solubility is expected in solvents such as diethyl ether and ethyl acetate.
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Alcohols: Should be sparingly soluble in lower alcohols like methanol and ethanol.
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Aqueous Solutions: Expected to be poorly soluble in water due to its largely nonpolar aromatic structure.
For drug development purposes, a systematic solubility study in pharmaceutically relevant solvents and buffer systems would be a necessary step.
Spectral Analysis
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity. The following sections detail the expected spectral characteristics based on data from analogous compounds and first principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxolo ring, and the ethyl ester group. Based on a related 7-chloro-8-substituted quinoline derivative, the following assignments can be predicted (in DMSO-d6): [1]
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Aromatic Protons (δ 7.5-9.0 ppm): Several signals in this region corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the chloro and ester groups.
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Dioxolo Methylene Protons (δ ~6.0-6.5 ppm): A singlet corresponding to the two equivalent protons of the -O-CH₂-O- group.
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Ethyl Ester Protons:
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A quartet (q) around δ 4.2-4.4 ppm for the -O-CH₂- protons, coupled to the methyl protons.
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A triplet (t) around δ 1.2-1.4 ppm for the -CH₃ protons, coupled to the methylene protons.
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¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments within the molecule.
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Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon will appear in the downfield region.
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Aromatic and Heteroaromatic Carbons (δ ~100-150 ppm): A complex set of signals corresponding to the carbons of the dioxoloquinoline core.
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Dioxolo Methylene Carbon (δ ~100-105 ppm): The carbon of the -O-CH₂-O- group.
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Ethyl Ester Carbons:
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-O-CH₂- carbon around δ ~60-65 ppm .
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-CH₃ carbon around δ ~14-15 ppm .
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 279, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 281) with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.
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Fragmentation Pattern: Key fragmentation pathways for quinoline esters typically involve the loss of the ester group. [6]Expected fragmentation patterns for Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate would likely include:
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Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 234.
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Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 206.
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Further fragmentation of the quinoline core.
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Experimental Protocols: A Framework for Characterization
For researchers synthesizing or utilizing this compound, a standardized workflow for its characterization is essential to ensure identity and purity.
Caption: A systematic workflow for the comprehensive characterization of the title compound.
Step-by-Step Methodologies:
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Purity Assessment:
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Thin Layer Chromatography (TLC): A quick and effective method to assess the presence of impurities. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method should be developed using a C18 column with a mobile phase gradient of water and acetonitrile or methanol.
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Structural Elucidation:
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NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).
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Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight and isotopic pattern.
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Physical Property Determination:
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Melting Point: Determine the melting point using a calibrated melting point apparatus.
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Solubility: Assess the solubility in a range of solvents at a defined concentration (e.g., 1 mg/mL) and temperature.
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Crystallographic Analysis:
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If a single crystal of suitable quality can be obtained (e.g., by slow evaporation from a suitable solvent), perform single-crystal X-ray diffraction to unambiguously determine the solid-state structure.
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Applications and Future Directions
Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate serves as a valuable building block in synthetic chemistry. Its primary application lies in its use as a starting material for the synthesis of more complex quinoline derivatives. Research has indicated that derivatives synthesized from this compound exhibit potential cytotoxic activity against various cancer cell lines. This suggests that the dioxolo[4,5-g]quinoline scaffold could be a promising pharmacophore for the development of novel anticancer agents.
Future research could focus on:
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Diversification of the Scaffold: Utilizing the reactive chloro and ester groups to generate a library of novel derivatives.
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Biological Screening: Evaluating the synthesized compounds for a broader range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
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Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the structural modifications and the observed biological activities to guide the design of more potent and selective compounds.
Conclusion
Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. This guide has provided a comprehensive overview of its known and inferred physicochemical characteristics. While a complete experimental dataset is not yet available in the public domain, the information presented here, based on available data and logical extrapolation from related structures, offers a solid foundation for researchers working with this promising molecule. Rigorous experimental characterization, as outlined in this guide, is paramount for any future studies and applications.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Reddy, C. R., et al. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 125(4), 759-766.
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 13(2), 122.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Zhang, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 8270183.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 589-595.
- Doležal, M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(5), 654-658.
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708.
